Brassicanal A
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Overview
Description
Brassicanal A is a member of indoles.
Scientific Research Applications
Genetic and Genomic Research in Brassica Plants
Research on Brassica plants, including those containing Brassicanal A, focuses on their genetic and genomic aspects. For instance, the Brassica database (BRAD) is a valuable resource for genome-scale genetic and genomic data for important Brassica crops (Cheng et al., 2011). This database is instrumental in supporting scientific research by providing comprehensive genome sequences and associated annotations for Brassica species.
Phytoalexins in Brassica Plants
This compound is identified as a phytoalexin in Brassica plants, which are natural substances produced by plants in response to stress, including microbial attack. Research has identified and synthesized several phytoalexins, including this compound, in Brassica plants like rutabaga and studied their antifungal activity (Pedras, Montaut, & Suchý, 2004). Such studies help in understanding the plant's defense mechanisms and potential applications in agriculture.
Metabolic Characterization of Brassica Plants
The metabolic characterization of Brassica plants, including those producing this compound, has been studied using techniques like NMR spectroscopy. This research helps in understanding the plant metabolites' distribution among different cultivars and developmental stages (Abdel-Farid, Kim, Choi, & Verpoorte, 2007). Such information is crucial for the breeding and cultivation of these plants for various applications.
Phytoextraction Potentials and Challenges
Brassica species, including those with this compound, have been studied for their phytoextraction potential. This research aims to understand how these plants can be used for the removal of heavy metals and other contaminants from the soil, highlighting both the potentials and challenges of this application (Zeremski et al., 2021).
Properties
CAS No. |
113866-44-7 |
---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |
InChI Key |
QSSMEVWVRIEBSR-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=CC=CC=C2N1)C=O |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N1)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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